7-Hydroxyisoindolin-1-one

Description

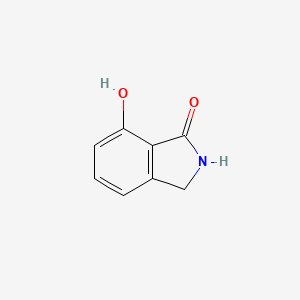

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-6-3-1-2-5-4-9-8(11)7(5)6/h1-3,10H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKWUFXTQKCDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717642 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033809-85-6 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxyisoindolin-1-one: A Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of the Isoindolinone Core

The isoindolin-1-one framework is a cornerstone heterocyclic motif in modern drug discovery. Its rigid, bicyclic structure provides a stable and synthetically versatile scaffold that can be strategically decorated with functional groups to optimize binding interactions with a multitude of biological targets.[1] This structural unit is present in numerous natural products and approved therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, antihypertensive, and antineoplastic effects.[2][3]

Within this important class of compounds, 7-Hydroxyisoindolin-1-one represents a key building block. The strategic placement of the hydroxyl group at the 7-position offers a crucial handle for synthetic elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and potential applications of 7-Hydroxyisoindolin-1-one, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

7-Hydroxyisoindolin-1-one is an aromatic heterocyclic compound featuring a fused benzene and γ-lactam ring. The hydroxyl group on the aromatic ring significantly influences the molecule's electronic properties and potential for hydrogen bonding, which is a critical consideration in drug design.

While extensive experimental data for this specific isomer is not widely published, we can compile its core properties from database records and predictive models.

Structural Information

-

IUPAC Name: 7-hydroxy-2,3-dihydroisoindol-1-one

-

Other Names: 7-hydroxyphthalimidine

-

Molecular Formula: C₈H₇NO₂

-

SMILES: C1C2=C(C(=CC=C2)O)C(=O)N1[4]

-

InChI Key: QZKWUFXTQKCDBI-UHFFFAOYSA-N[4]

Table 1: Physicochemical Properties of 7-Hydroxyisoindolin-1-one

| Property | Value | Source / Comment |

| Molecular Weight | 149.15 g/mol | Calculated |

| Monoisotopic Mass | 149.04768 Da | PubChemLite (Predicted)[4] |

| XlogP | 1.0 | PubChemLite (Predicted)[4] |

| Appearance | Solid (Predicted) | Based on related compounds |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone. | Inferred from general isoindolinone properties[5] |

| pKa | Data not available | The phenolic hydroxyl group is expected to be weakly acidic. |

| CAS Number | Not assigned or publicly available | As of late 2025 |

Spectroscopic Profile for Structural Elucidation

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the amine (-NH) proton. The three aromatic protons will appear as a complex multiplet system, likely in the range of δ 6.8-7.5 ppm. The methylene protons at the C3 position would appear as a singlet around δ 4.5 ppm. The lactam NH proton would likely be a broad singlet, and the phenolic OH proton signal's position would be dependent on the solvent and concentration. For comparison, in a derivative, 3-(7-hydroxy-1-oxoisoindol-2-yl)piperidine-2,6-dione, the aromatic protons were observed at δ 7.78 (dd), 7.46 (t), and 7.11 (dd) ppm in CDCl₃.[6]

-

¹³C NMR (Carbon NMR): The carbon spectrum would display eight distinct signals. The carbonyl carbon (C=O) of the lactam would be the most downfield signal, typically >165 ppm. The aromatic carbon bearing the hydroxyl group (C7) would appear around 150-160 ppm, with the other aromatic carbons resonating between 110-140 ppm. The methylene carbon (C3) signal is expected around 45-55 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. A strong, sharp absorption around 1650-1700 cm⁻¹ is indicative of the lactam carbonyl (C=O) stretch. C=C stretching vibrations for the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Synthesis and Reaction Chemistry

The synthesis of substituted isoindolinones can be achieved through various routes, often starting from phthalic acid derivatives or ortho-substituted benzamides.[1][7] A specific, documented synthesis for the parent 7-Hydroxyisoindolin-1-one is not prominent in peer-reviewed literature; however, a plausible and logical pathway can be proposed based on established chemical transformations and related patent literature.

A viable approach involves the cyclization of a suitably substituted 2-cyanomethyl-3-hydroxybenzoic acid derivative or the reduction of a 3-hydroxyphthalimide. A synthetic route starting from 3-hydroxyphthalic anhydride is outlined below.

Proposed Synthetic Workflow

Sources

- 1. Isoindolinone synthesis [organic-chemistry.org]

- 2. Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3987174A - Isoindolin-1-one derivatives - Google Patents [patents.google.com]

- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 6. Synthesis method of 3-(7-hydroxy-1-oxoisoindole-2-yl) piperidine-2, 6-dione - Eureka | Patsnap [eureka.patsnap.com]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 7-Hydroxyisoindolin-1-one (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Hydroxyisoindolin-1-one

Abstract

7-Hydroxyisoindolin-1-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structure being present in various bioactive molecules.[1] A precise and unambiguous structural confirmation is paramount for any research and development endeavor. This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize 7-Hydroxyisoindolin-1-one: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating framework, this document details the theoretical basis for experimental choices, presents detailed protocols for data acquisition, and offers in-depth interpretation of the spectral data. The data presented herein is a representative profile synthesized from established chemical principles and analogous structures found in peer-reviewed literature, providing a robust reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 7-Hydroxyisoindolin-1-one, both ¹H and ¹³C NMR are indispensable for assigning every atom in the molecule.

Expertise & Experience: The Rationale Behind Experimental Choices

The choice of solvent and spectrometer frequency are critical decisions that directly impact spectral quality.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an exemplary choice for 7-Hydroxyisoindolin-1-one. Its high polarity effectively dissolves the compound, and its deuterated nature prevents it from creating large interfering signals in the ¹H NMR spectrum. Crucially, labile protons, such as those from the hydroxyl (-OH) and amide (-NH) groups, are readily observable in DMSO-d₆, as proton exchange is slower compared to solvents like D₂O or CD₃OD.[2]

-

Spectrometer Frequency: Data acquisition on a high-field spectrometer (e.g., 400 MHz or higher) is recommended.[3] Higher field strength increases chemical shift dispersion, reducing signal overlap and simplifying the interpretation of complex spin-spin coupling patterns, particularly within the aromatic region of the molecule.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Weigh approximately 5-10 mg of high-purity 7-Hydroxyisoindolin-1-one.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, tuning, and shimming to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, should be employed.[4]

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of all hydrogen atoms within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.80 | singlet | - | 1H | -OH |

| ~8.50 | singlet | - | 1H | -NH |

| ~7.15 | triplet | J ≈ 7.8 | 1H | H-5 |

| ~6.80 | doublet | J ≈ 7.6 | 1H | H-6 |

| ~6.70 | doublet | J ≈ 8.0 | 1H | H-4 |

| ~4.30 | singlet | - | 2H | H-3 (-CH₂-) |

Interpretation of ¹H NMR Spectrum:

-

Labile Protons (-OH and -NH): The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet at a downfield chemical shift (~9.80 ppm) due to its acidic nature. The amide proton (-NH) also appears as a singlet further downfield (~8.50 ppm). Their integration value of 1H each confirms their presence.[2]

-

Aromatic Region (H-4, H-5, H-6): The three aromatic protons constitute an AMX spin system.

-

The proton at the C-5 position is flanked by two other protons, leading to its appearance as a triplet around 7.15 ppm.

-

The protons at C-4 and C-6 are each adjacent to only one proton, resulting in two distinct doublets (~6.70 and ~6.80 ppm, respectively). The specific assignment relies on more advanced 2D NMR techniques, but this pattern confirms the 1,2,3-trisubstituted benzene ring.

-

-

Methylene Protons (H-3): The two protons on the C-3 carbon are chemically equivalent and show no coupling to adjacent protons. They therefore appear as a sharp singlet at approximately 4.30 ppm, integrating to 2H. This upfield shift relative to the aromatic protons is characteristic of sp³-hybridized carbons attached to a nitrogen atom.

Caption: Aromatic region ¹H-¹H spin-spin coupling.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C-1 (C=O) |

| ~156.0 | C-7 (C-OH) |

| ~145.0 | C-7a |

| ~133.0 | C-5 |

| ~125.0 | C-3a |

| ~116.0 | C-6 |

| ~114.0 | C-4 |

| ~45.0 | C-3 (-CH₂-) |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-1): The amide carbonyl carbon is the most deshielded, appearing at the lowest field (~170.5 ppm), a characteristic chemical shift for this functional group.[5]

-

Aromatic Carbons (C-3a to C-7a): Six distinct signals are expected for the six aromatic carbons.

-

The carbon bearing the hydroxyl group (C-7) is significantly deshielded by the electronegative oxygen atom and appears around 156.0 ppm.

-

The two quaternary carbons (C-3a and C-7a), which are not directly bonded to any hydrogen atoms, typically have lower intensity signals and can be identified with DEPT experiments.

-

The remaining three protonated carbons (C-4, C-5, C-6) appear in the typical aromatic region between 114.0 and 133.0 ppm.

-

-

Methylene Carbon (C-3): The sp³-hybridized methylene carbon is the most shielded carbon, appearing at the highest field (~45.0 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is automatically subtracted from the sample spectrum by the instrument software.

-

Sample Analysis: Place a small amount of the solid 7-Hydroxyisoindolin-1-one sample onto the crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Collect the IR spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[6]

IR Spectral Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3300 - 3100 | N-H stretch | Amide -NH |

| 1700 - 1660 (strong) | C=O stretch | Amide (lactam) C=O |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| 1300 - 1200 | C-O stretch | Phenolic C-O |

Interpretation of IR Spectrum:

-

O-H and N-H Stretching Region: A broad absorption band centered around 3300 cm⁻¹ is a hallmark of a hydrogen-bonded phenolic -OH group. Overlapping in this region, a sharper peak for the amide N-H stretch is also expected.

-

Carbonyl Stretching Region: A very strong, sharp absorption peak between 1700-1660 cm⁻¹ is definitive evidence for the amide carbonyl group within the five-membered lactam ring.[7]

-

Aromatic Region: The presence of C=C stretching vibrations in the 1610-1580 cm⁻¹ region confirms the aromatic ring.

-

Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹, including the C-O stretch, provides a unique "fingerprint" for the molecule, useful for confirming its identity against a reference spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its identity. It also offers structural information through the analysis of fragmentation patterns.

Expertise & Experience: Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for a molecule like 7-Hydroxyisoindolin-1-one. It is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the molecular ion. Analysis in positive ion mode is typical, leading to the formation of protonated molecules ([M+H]⁺) or other adducts.[4]

Experimental Protocol: MS Data Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.

-

Mass Analysis: Acquire the mass spectrum over an appropriate m/z (mass-to-charge ratio) range (e.g., m/z 50-500) to observe the molecular ion and any potential fragments. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[1]

Mass Spectral Data and Interpretation

The molecular formula of 7-Hydroxyisoindolin-1-one is C₈H₇NO₂, with a monoisotopic mass of 149.0477 g/mol .[8]

| m/z (Mass/Charge) | Ion Species | Interpretation |

| 150.0550 | [M+H]⁺ | Protonated molecular ion |

| 172.0369 | [M+Na]⁺ | Sodium adduct of the molecular ion |

| 132.0444 | [M+H - H₂O]⁺ | Loss of water from the molecular ion |

Interpretation of Mass Spectrum:

-

Molecular Ion: The most crucial signal in the ESI mass spectrum will be the base peak corresponding to the protonated molecule ([M+H]⁺) at m/z 150.0550. Observing this peak confirms the molecular weight of the compound. The presence of a sodium adduct ([M+Na]⁺) at m/z 172.0369 is also very common and further validates the molecular weight.[8]

-

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for this molecule would be the loss of a water molecule (18 Da) from the protonated molecular ion, resulting in a fragment at m/z 132.0444. This is a logical loss involving the hydroxyl group.

Caption: Plausible MS fragmentation pathway.

Summary and Conclusion

The structural identity of 7-Hydroxyisoindolin-1-one is unequivocally established through the combined application of NMR, IR, and MS. NMR spectroscopy defines the precise carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key hydroxyl, amide, and aromatic functional groups. Finally, mass spectrometry validates the exact molecular weight and elemental composition. This orthogonal suite of analytical techniques provides a self-validating system, ensuring the identity and purity of the compound for researchers, scientists, and drug development professionals.

References

-

Barbouche, R., et al. (2014). Spectroscopic and analytical data for isoindolinone derivatives. New Journal of Chemistry, Supplementary Material.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Table 1. 1 H and 13 C NMR data for compound 1 in DMSO-d6. (n.d.). ResearchGate. Retrieved from a diagram in a publication.

-

Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database.

-

Ahmad, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Semantic Scholar.

-

Năstasă, D. C., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database.

-

1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved from a table in a publication.

-

Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCrData.

-

Zhang, Y., et al. (2021). Alkaloids with Nitric Oxide Inhibitory Activities from the Roots of Isatis tinctoria. ResearchGate.

-

Vo, T. N., et al. (2022). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. RSC Advances.

-

Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.

-

Kemp, A., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences.

-

Reiberger, R., et al. (2021). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Molecules.

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

-

7-hydroxyisoindolin-1-one (C8H7NO2). (n.d.). PubChem.

-

Karthik, C. S., et al. (2016). Synthesis, characterization and antibacterial activity of isoindoline-1, 3-dione derivatives. ResearchGate.

-

Supporting Information for: Rhodium-Catalyzed Denitrogenative Annulation of 1,2,3-Benzotriazin-4(3H)-ones with Aldehydes: Synthesis of 3-Hydroxyisoindolin-1-ones. (n.d.). The Royal Society of Chemistry.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

Sources

- 1. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - 7-hydroxyisoindolin-1-one (C8H7NO2) [pubchemlite.lcsb.uni.lu]

Discovery and isolation of 7-Hydroxyisoindolin-1-one

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 7-Hydroxyisoindolin-1-one

Authored by: A Senior Application Scientist

Foreword: The Significance of the Isoindolin-1-one Scaffold

The isoindolin-1-one framework is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. These fused γ-lactams are core structural components in a wide array of natural products and synthetic molecules exhibiting diverse and potent biological activities.[1] Compounds bearing this scaffold have demonstrated efficacy as antihypertensives, such as in the drug Chlortalidone, and have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The 3-hydroxyisoindolin-1-one variant, in particular, serves as a versatile synthetic intermediate, enabling further functionalization to create extensive libraries of bioactive compounds.[2][5]

This guide provides a detailed technical overview for the synthesis, isolation, and structural elucidation of a specific analogue, 7-Hydroxyisoindolin-1-one. The methodologies presented are grounded in established, contemporary chemical literature, offering researchers a robust and reproducible pathway to access this valuable chemical entity.

Part 1: Synthesis of 7-Hydroxyisoindolin-1-one

While numerous methods exist for constructing the isoindolinone core, a prevalent and efficient strategy involves the reduction of a corresponding phthalimide derivative.[2] This approach is often favored for its high yields and the ready availability of starting materials. The following protocol is a representative procedure adapted from established literature for the synthesis of hydroxylated isoindolinones.[6]

Synthetic Rationale and Mechanistic Considerations

The chosen synthetic pathway involves the selective reduction of one of the two carbonyl groups of a starting N-substituted 4-hydroxyphthalimide. The key to this transformation is the use of a mild reducing agent that can selectively reduce a cyclic imide to a hydroxylactam (carbinolamine) without over-reduction to the corresponding amine or lactam.

The mechanism proceeds via nucleophilic addition of a hydride ion (from a reducing agent like sodium borohydride, often in the presence of a Lewis acid or via electrochemical methods) to one of the electrophilic carbonyl carbons of the phthalimide ring. This addition forms a tetrahedral intermediate which, upon aqueous workup, is protonated to yield the stable 3-hydroxyisoindolin-1-one product. The hydroxyl group at the 7-position is chosen as a representative functionalization, which would be carried through from the starting phthalimide.

Experimental Protocol: Reductive Cyclization

Reaction: N-Benzyl-4-hydroxyphthalimide to 2-Benzyl-7-hydroxy-3-hydroxyisoindolin-1-one, followed by debenzylation.

(Note: A two-step process is often practical, involving a protecting group on the nitrogen that can be subsequently removed. Here, we use a benzyl group for illustrative purposes.)

Step A: Reductive Hydroxylation

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), add a suspension of N-Benzyl-4-hydroxyphthalimide (1.0 eq) in methanol (MeOH, 100 mL).

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add magnesium turnings (Mg, 3.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, add a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL). Allow the reaction to stir at room temperature for 20 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Filtration: Upon completion, add deionizing water (50 mL) and filter the mixture through a pad of Celite® to remove inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Extract the resulting aqueous residue with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-Benzyl-7-hydroxy-3-hydroxyisoindolin-1-one.

Step B: Deprotection (if N-substituted)

-

For debenzylation, catalytic hydrogenation is a standard method. The crude product from Step A is dissolved in ethanol, and a catalytic amount of Palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere until the reaction is complete. Subsequent filtration and solvent removal would yield the target 7-Hydroxyisoindolin-1-one.

Synthetic Workflow Diagram

Below is a diagram illustrating the key steps in the proposed synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoindolinone synthesis [organic-chemistry.org]

- 6. US3987174A - Isoindolin-1-one derivatives - Google Patents [patents.google.com]

The Hydroxyisoindolinone Scaffold: A Technical Guide to 7-(Hydroxymethyl)isoindolin-1-one

Foreword

The isoindolin-1-one core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention from the medicinal and synthetic chemistry communities due to their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide focuses on a specific, functionalized derivative, 7-(Hydroxymethyl)isoindolin-1-one (CAS No: 771-07-3) , as a representative of the 7-hydroxyisoindolinone class. While direct experimental data for the parent 7-hydroxyisoindolin-1-one is sparse in readily available literature, the hydroxymethyl analog provides a well-documented platform to explore the synthesis, physicochemical properties, and therapeutic potential of this important class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemistry and biological relevance of this scaffold.

Physicochemical Characteristics of 7-(Hydroxymethyl)isoindolin-1-one

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. For 7-(Hydroxymethyl)isoindolin-1-one, a combination of computed and experimental data provides a comprehensive profile.

Core Identity and Molecular Attributes

The foundational identity of 7-(Hydroxymethyl)isoindolin-1-one is established by its CAS number and molecular formula, which are essential for unambiguous identification in literature and databases.

| Property | Value | Source |

| CAS Number | 771-07-3 | [4][5] |

| Molecular Formula | C₉H₉NO₂ | [4][5] |

| Molecular Weight | 163.17 g/mol | [5] |

| IUPAC Name | 7-(hydroxymethyl)-2,3-dihydroisoindol-1-one | [5] |

Physical Constants and Solubility Profile

The solubility of organic compounds is governed by the principle of "like dissolves like." The presence of polar functional groups, such as the hydroxyl (-OH) and amide (-NH-C=O) groups, in 7-(Hydroxymethyl)isoindolin-1-one suggests an increased solubility in polar solvents. Conversely, the aromatic benzene ring contributes to its non-polar character.

Expected Solubility Behavior:

-

Polar Protic Solvents (e.g., Water, Ethanol): The hydroxyl group can participate in hydrogen bonding with protic solvents, leading to moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are generally effective at dissolving compounds with polar functional groups. Isoindolin-1-one itself is moderately soluble in solvents like ethanol and acetone.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the dominant polar nature of the molecule.

Computed Physicochemical Parameters

Computational models provide valuable estimates of a compound's physicochemical properties, which are particularly useful in the early stages of research and for compounds where experimental data is limited.

| Computed Property | Value | Source |

| XLogP3 | -0.1 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 49.3 Ų | [5] |

| Exact Mass | 163.063328530 Da | [5] |

Table of computed physicochemical properties for 7-(Hydroxymethyl)isoindolin-1-one.

Synthesis of the Hydroxyisoindolinone Core: A Representative Protocol

The synthesis of the isoindolin-1-one scaffold can be achieved through various strategies, often involving intramolecular cyclization reactions.[2] A general and effective method for the preparation of 3-hydroxyisoindolin-1-ones involves the ultrasonic-assisted reaction of 3-alkylideneisobenzofuran-1(3H)-ones with primary amines.[7] This approach is favored for its efficiency, high yields, and operational simplicity.[7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hydroxyisoindolinone derivative, which can be adapted for the synthesis of 7-(hydroxymethyl)isoindolin-1-one.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-(Hydroxymethyl)-1-isoindolinone | CAS 771-07-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 7-(Hydroxymethyl)isoindolin-1-one | C9H9NO2 | CID 53408495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 7-Hydroxyisoindolin-1-one for Drug Development

Introduction: The Critical Role of Physicochemical Characterization in Early-Stage Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, principally its solubility and stability. These characteristics are not mere data points; they are foundational pillars that dictate a compound's "drug-ability," influencing everything from in vitro assay reliability to in vivo bioavailability and toxicology. An otherwise potent molecule can fail catastrophically if it cannot be effectively dissolved, formulated, and delivered, or if it degrades before reaching its therapeutic target.

This guide focuses on 7-Hydroxyisoindolin-1-one, a heterocyclic compound featuring a lactam and a hydroxyl group on its aromatic ring. While the isoindolinone scaffold is of significant interest in medicinal chemistry, appearing in various biologically active agents, specific experimental data for this particular derivative is scarce in publicly available literature.[1] This presents a common scenario in drug discovery where a novel analogue is synthesized, requiring a robust, from-first-principles approach to its characterization.

As a Senior Application Scientist, this whitepaper is designed to serve as an in-depth, practical guide for fellow researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols. Instead, it provides a strategic and logical framework for comprehensively determining the solubility and stability profile of 7-Hydroxyisoindolin-1-one. We will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our methodologies in authoritative regulatory and scientific standards.

Section 1: Strategic Approach to Characterization

Our investigation into 7-Hydroxyisoindolin-1-one will be systematic, beginning with solubility assessment to ensure the compound can be reliably handled in subsequent assays, followed by a comprehensive stability evaluation to understand its liabilities. Central to this entire process is the concurrent development of a robust, stability-indicating analytical method, which is essential for accurate quantification.

Section 2: Solubility Determination: From High-Throughput Screening to Definitive Measurement

Solubility dictates the maximum concentration of a drug that can be achieved in a solution, a critical parameter for formulation and achieving therapeutic concentrations.[2] We will employ a tiered approach, starting with a rapid kinetic assessment and progressing to a more definitive equilibrium measurement.

Theoretical Considerations for 7-Hydroxyisoindolin-1-one

The structure of 7-Hydroxyisoindolin-1-one—containing a polar hydroxyl group and a lactam capable of hydrogen bonding, fused to a relatively non-polar benzene ring—suggests a molecule with mixed polarity. The hydroxyl group may improve aqueous solubility compared to the parent isoindolin-1-one, but its overall solubility is expected to be limited in neutral aqueous media and highly dependent on pH.[3] The phenolic hydroxyl group (pKa ~9-10) will be deprotonated at high pH, increasing solubility, while the lactam amide is generally neutral but can be susceptible to hydrolysis at pH extremes.

Tier 1: Kinetic Solubility Assessment (Turbidimetric Method)

For initial screening, a kinetic solubility assay provides a rapid, medium-throughput assessment of how readily the compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[4][5] This mimics many in vitro biological assays and is invaluable for identifying potential issues early.[6]

Experimental Protocol: Turbidimetric Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Hydroxyisoindolin-1-one in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

-

Aqueous Dilution: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well clear-bottomed plate containing the aqueous buffer of choice (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[1][7]

-

Measurement: Measure the absorbance (optical density) of each well at a wavelength of 620 nm using a plate reader. The wavelength is chosen to detect light scattering from precipitated particles rather than chromophoric absorbance.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance is not significantly above the background (buffer + 1% DMSO).[8]

Tier 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The "gold standard" for solubility measurement is the shake-flask method, which determines the true equilibrium solubility of the solid material in a given solvent.[9][10] This is a lower-throughput but more accurate method, critical for pre-formulation and understanding the true thermodynamic driving forces.

Experimental Protocol: Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of solid 7-Hydroxyisoindolin-1-one (e.g., 1-2 mg) to a series of glass vials. The excess is critical to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent/buffer to the vials.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.

-

Confirmation: To confirm equilibrium was reached, a second time point (e.g., 72 hours) can be taken. The solubility value should be consistent with the earlier time point.[12]

Proposed Solvent Panel and Data Presentation

To build a comprehensive profile, a panel of pharmaceutically relevant solvents should be tested.[13][14]

Table 1: Proposed Solvent Panel for Solubility Studies

| Solvent/Buffer System | Rationale |

| Deionized Water | Baseline aqueous solubility. |

| pH 2.0 Buffer (0.01 M HCl) | Simulates gastric fluid. |

| pH 4.5 Buffer (Acetate) | Simulates intestinal fluid (fasted). |

| pH 6.8 Buffer (Phosphate) | Simulates intestinal fluid (fed). |

| pH 7.4 Buffer (Phosphate) | Simulates physiological/blood pH. |

| pH 9.0 Buffer (Borate) | Assesses solubility of the deprotonated phenol. |

| Ethanol | Common co-solvent in formulations. |

| Propylene Glycol | Common vehicle for preclinical studies. |

| 5% DMSO in PBS, pH 7.4 | Common vehicle for in vitro assays. |

The results should be summarized in a clear, comparative table.

Table 2: Example Solubility Data Summary for 7-Hydroxyisoindolin-1-one

| Solvent/Buffer System | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | e.g., 55 | e.g., 8.5 |

| pH 2.0 Buffer | e.g., 60 | e.g., 9.3 |

| pH 7.4 Buffer | e.g., 50 | e.g., 7.8 |

| pH 9.0 Buffer | e.g., >200 | e.g., 45.2 |

| Ethanol | e.g., >200 | e.g., 15,000 |

Section 3: Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is paramount. Forced degradation studies, or stress testing, are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[15][16] The goals are to identify potential degradation products, elucidate degradation pathways, and, crucially, to demonstrate the specificity of the analytical method.[3][17] These studies are mandated by ICH guidelines (Q1A(R2)).[18]

Predicted Degradation Pathways

Based on its structure, 7-Hydroxyisoindolin-1-one has two primary points of potential chemical instability:

-

Lactam Hydrolysis: The five-membered γ-lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form an amino acid derivative.[19][20]

-

Phenol Oxidation: The electron-rich phenolic ring can be susceptible to oxidation, potentially forming quinone-like structures or polymeric products, often colored.[21][22]

Sources

- 1. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. evotec.com [evotec.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. scribd.com [scribd.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. haltermann-carless.com [haltermann-carless.com]

- 14. globalpharmatek.com [globalpharmatek.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. youtube.com [youtube.com]

- 18. database.ich.org [database.ich.org]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Degradation of β-lactam antibiotics | Semantic Scholar [semanticscholar.org]

- 21. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Theoretical & Computational Modeling of 7-Hydroxyisoindolin-1-one

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The targeted introduction of functional groups, such as a hydroxyl moiety at the 7-position, presents an opportunity to modulate the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of 7-Hydroxyisoindolin-1-one. It is designed for researchers, computational chemists, and drug development professionals, offering a detailed roadmap from fundamental quantum chemical calculations to advanced molecular simulations. This document emphasizes the causality behind methodological choices, ensuring a robust and self-validating computational workflow aimed at elucidating the structural, electronic, and potential therapeutic characteristics of this promising molecule.

Introduction: The Scientific Rationale for Investigating 7-Hydroxyisoindolin-1-one

The isoindolin-1-one core is of significant interest due to its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and enzyme-inhibitory properties.[2][3][4] The specific compound, 7-Hydroxyisoindolin-1-one, is a functionalized derivative with the potential for unique molecular interactions and metabolic pathways. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing its binding affinity to biological targets.[5]

Before embarking on extensive in vitro and in vivo studies, a thorough in silico characterization is paramount. Computational modeling provides a cost-effective and rapid means to predict molecular properties, understand potential biological interactions, and guide further experimental design.[6][7][8] This guide will detail the essential computational workflows to build a comprehensive profile of 7-Hydroxyisoindolin-1-one.

A critical initial consideration for this molecule is the potential for tautomerism, specifically the keto-enol equilibrium involving the lactam and the hydroxy group. The relative stability of these tautomers can dramatically affect the molecule's reactivity and binding mode.[9][10][11][12] Therefore, our investigation will begin by addressing this fundamental aspect.

Foundational Analysis: Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the cornerstone of modern computational chemistry.[13][14] They allow for the precise calculation of a molecule's electronic structure and associated properties from first principles.[15] For 7-Hydroxyisoindolin-1-one, DFT will be employed to determine its optimal geometry, electronic properties, and vibrational frequencies, and to investigate its tautomeric landscape.

Tautomerism and Conformational Analysis

Expertise & Experience: The lactam-lactim and keto-enol tautomerism can significantly influence the compound's interaction with biological targets. It is crucial to identify the most stable tautomer under physiological conditions.

Protocol 1: Tautomer Stability Analysis

-

Structure Preparation: Build the 3D structures of all plausible tautomers of 7-Hydroxyisoindolin-1-one. At a minimum, this should include the keto (lactam) and enol (lactim) forms.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[16][17] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[18][19]

-

Vibrational Frequency Calculation: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Solvation Effects: Since biological interactions occur in an aqueous environment, it is essential to account for solvent effects. Use an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to re-optimize the geometries and calculate the energies in water.[20][21]

-

Energy Comparison: Compare the Gibbs free energies of the tautomers in the solvated phase to determine their relative stabilities and predict the equilibrium population.

Electronic Properties and Chemical Reactivity

Trustworthiness: The electronic properties derived from DFT, such as frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), provide a validated framework for understanding a molecule's reactivity and intermolecular interactions.[17][22]

Protocol 2: Electronic Structure Analysis

-

Orbital Analysis: Based on the optimized geometry of the most stable tautomer, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[17][20]

-

Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack. The MEP is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.[17][20][22]

-

Global Reactivity Descriptors: Calculate descriptors such as chemical potential, hardness, softness, and electrophilicity index from the HOMO and LUMO energies to quantify the molecule's reactivity.[15]

The following DOT script visualizes the workflow for the foundational quantum chemical analysis.

Caption: Quantum chemical analysis workflow.

Target Identification and Molecular Docking

With a validated 3D structure and an understanding of its electronic properties, the next logical step is to explore potential biological targets. The isoindolinone scaffold has been associated with a range of targets, including enzymes like histone deacetylases (HDACs) and kinases, as well as receptors.[3][4][5]

Authoritative Grounding: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.[8][23]

Virtual Screening and Target Prioritization

For a novel compound like 7-Hydroxyisoindolin-1-one, an initial "reverse docking" or virtual screening approach can be employed to identify potential targets from a library of known protein structures.

Detailed Molecular Docking Protocol

Expertise & Experience: The choice of docking software, scoring function, and protein preparation protocol are critical for obtaining meaningful results. A self-validating system involves redocking a known co-crystallized ligand to ensure the docking protocol can reproduce the experimental binding mode.

Protocol 3: Structure-Based Molecular Docking

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-solvents.

-

Add hydrogen atoms and assign protonation states appropriate for physiological pH.

-

Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

-

-

Ligand Preparation:

-

Use the lowest energy, solvated 3D structure of the most stable tautomer of 7-Hydroxyisoindolin-1-one obtained from the DFT calculations.

-

Generate appropriate ionization states at physiological pH and enumerate possible stereoisomers if applicable.

-

-

Binding Site Definition: Define the binding site based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation:

-

Perform the docking using a validated program such as AutoDock Vina, GOLD, or Glide.[17]

-

Generate multiple binding poses and rank them using the software's scoring function.

-

-

Pose Analysis and Refinement:

-

Visually inspect the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the active site residues.

-

Select the most plausible binding pose based on both the docking score and the chemical reasonableness of the interactions.

-

The following DOT script outlines the molecular docking workflow.

Caption: A typical molecular docking workflow.

Advanced Simulations and Property Prediction

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, allowing for an assessment of its stability.[3][8] Furthermore, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of a compound.[5][24]

Molecular Dynamics (MD) Simulation

Trustworthiness: MD simulations provide a rigorous test of the stability of the docked pose. If the key interactions observed in docking are maintained throughout the simulation, it increases confidence in the predicted binding mode.

Protocol 4: MD Simulation of the Ligand-Protein Complex

-

System Setup: Place the docked complex in a periodic box of water molecules (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Parameterization: Use a standard force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using tools like Antechamber or CGenFF.

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure.

-

-

Production Run: Run the simulation for a sufficient duration (e.g., 100 ns) to observe the system's behavior.

-

Trajectory Analysis: Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and monitor the persistence of key intermolecular interactions.

ADMET Prediction

Expertise & Experience: Early prediction of ADMET properties helps to identify potential liabilities and de-risk drug discovery projects.[24][25] Several reliable computational models and web servers are available for this purpose.

Protocol 5: In Silico ADMET Profiling

-

Input: Use the 2D structure (SMILES string) of 7-Hydroxyisoindolin-1-one.

-

Prediction: Utilize validated tools such as SwissADME, ADMETLab 2.0, or Derek Nexus to predict a range of properties.[23][25]

-

Analysis: Evaluate the predicted properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity alerts.

Data Summary and Interpretation

To facilitate analysis and decision-making, the quantitative data generated from these computational studies should be summarized in a clear and concise format.

Table 1: Predicted Physicochemical and ADMET Properties of 7-Hydroxyisoindolin-1-one

| Property | Predicted Value | Optimal Range | Compliance |

| Molecular Weight ( g/mol ) | Calculated | < 500 | Yes/No |

| LogP (Octanol/Water) | Calculated | -0.4 to +5.6 | Yes/No |

| H-Bond Donors | Calculated | ≤ 5 | Yes/No |

| H-Bond Acceptors | Calculated | ≤ 10 | Yes/No |

| TPSA (Ų) | Calculated | < 140 | Yes/No |

| Aqueous Solubility (logS) | Predicted | > -6 | Yes/No |

| BBB Permeation | Predicted | Yes/No | - |

| CYP Inhibition (e.g., 2D6) | Predicted | No | - |

| hERG Inhibition | Predicted | Low Risk | - |

| Ames Mutagenicity | Predicted | Non-mutagen | - |

Table 2: Molecular Docking Results against a Putative Target (e.g., HDAC1)

| Parameter | Value |

| Docking Score (kcal/mol) | Calculated |

| Key Interacting Residues | |

| Hydrogen Bond | Residue Name & Number |

| Hydrophobic Interaction | Residue Name & Number |

| Pi-Pi Stacking | Residue Name & Number |

| Ligand RMSD in MD (Å) | |

| Average RMSD | Calculated |

| Standard Deviation | Calculated |

Conclusion

This guide has outlined a systematic and robust computational strategy for the in-depth characterization of 7-Hydroxyisoindolin-1-one. By integrating quantum chemical calculations, molecular docking, molecular dynamics, and ADMET prediction, researchers can build a comprehensive in silico profile of the molecule. This approach, grounded in established scientific principles and methodologies, provides critical insights into the molecule's stability, reactivity, potential biological targets, and drug-like properties. The data and understanding generated through this workflow will serve as an invaluable foundation for guiding subsequent synthetic efforts and experimental validation, ultimately accelerating the drug discovery and development process.

References

-

Taros Discovery. (n.d.). Computational Chemistry and Molecular Modeling. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Osman, H., & Ali, M. A. (2022). In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti-proliferative agents. Journal of Medicinal and Pharmaceutical Allied Sciences, 11(4), 5133-5142. Retrieved from [Link]

-

Hassan, M., Abbas, S. Z., Raza, H., Seo, S. Y., & Hassan, M. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure & Dynamics, 1-15. Retrieved from [Link]

-

Gholampour, Z., Ghorbani-Choghamarani, A., & Mohammadi, F. (2022). Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation. ACS Omega, 7(23), 20040-20053. Retrieved from [Link]

-

Gawas, P. V., Parab, S. D., Mandrekar, V. K., & Tilve, S. G. (2022). Novel Substituted Isoindolinones Derived from Lawsone: Synthesis, Characterization, Theoretical, Biological Activity and Docking Studies. Polycyclic Aromatic Compounds, 1-22. Retrieved from [Link]

-

Gholampour, Z., Ghorbani-Choghamarani, A., & Mohammadi, F. (2022). Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation. ACS Omega, 7(23), 20040–20053. Retrieved from [Link]

-

Narayanan, A. (2024, May 21). What are computational methods in drug discovery? A-Alpha Bio. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(38), 34489-34504. Retrieved from [Link]

-

GeneOnline. (2025, December 31). Researchers Develop PathGennie Framework to Simulate Drug Unbinding Pathways in Molecular Interactions. GeneOnline News. Retrieved from [Link]

-

Sharma, A. (2024). Computational Biomodeling: Transforming Drug Design with Advanced Simulations. STM Journals, 10(2). Retrieved from [Link]

-

Wolkenhauer, O. (2014). Computational modeling of drug response with applications to neuroscience. Frontiers in Genetics, 5, 59. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3-hydroxyisoindolinone molecules synthetic methods. Retrieved from [Link]

-

Gawas, P. V., Parab, S. D., Mandrekar, V. K., & Tilve, S. G. (2022). Novel substituted isoindolinones derived from lawsone: synthesis, characterization, theoretical, biological activity and docking studies. Oriental Journal of Chemistry, 38(3). Retrieved from [Link]

-

Kushwaha, R. S., et al. (2025, January 6). Quantum Chemical Calculation and in silico Molecular Modelling Studies on Some Multi-targeting Anti-Inflammatory Inhibitors. Journal of Scientific Research and Reports. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 107-121. Retrieved from [Link]

-

Wang, Y., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1895-1899. Retrieved from [Link]

-

Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry, 12(4). Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive and drug value compounds containing 3-hydroxyisoindolin-1-one motifs. Retrieved from [Link]

-

da S. Costa, J., et al. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817698. Retrieved from [Link]

-

Atabey, H., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Retrieved from [Link]

-

Raj, A., et al. (2025, August 6). Exploring the bioactive potential of 3-hydroxy-3-phenyl-isoindolin-1-one: A DFT-based computational study. Journal of Molecular Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Retrieved from [Link]

-

ResearchGate. (2023, March 7). (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Retrieved from [Link]

-

Nguyen, T. T. P., et al. (2020). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Scientific Reports, 10(1), 1-8. Retrieved from [Link]

-

Oziminski, W. P., & Dobrowolski, J. C. (2022). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 27(19), 6268. Retrieved from [Link]

-

Kemp, A., et al. (2024). Synthesis of 1H-isoindolin-1-ones via a simple photodecarboxylative addition of carboxylates to phthalimides and evaluation of their antibiotic activity. Photochemical & Photobiological Sciences, 23(7), 1353-1360. Retrieved from [Link]

-

Wilson, J. L., et al. (2024). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. International Journal of Molecular Sciences, 25(1), 594. Retrieved from [Link]

-

Khan, A., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(19), 6667. Retrieved from [Link]

-

Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Retrieved from [Link]

-

Al-Mokhtar, M. A., et al. (2025, August 12). Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. Journal of Molecular Structure. Retrieved from [Link]

-

Branches, A. D. S., et al. (2024). DFT calculations, molecular docking, binding free energy analysis and cytotoxicity assay of 7,7-dimethylaporphine alkaloids with methylenedioxy ring in positions 1 and 2. Computational and Theoretical Chemistry, 1233, 114483. Retrieved from [Link]

-

de Albuquerque, A. C. F., et al. (2022). Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts. Journal of Molecular Modeling, 28(8), 239. Retrieved from [Link]

-

de Albuquerque, A. C. F., et al. (2022). Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts. Journal of Molecular Modeling, 28(8), 239. Retrieved from [Link]

-

Al-amri, A. S. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Retrieved from [Link]

-

Ullah, A., et al. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Chemistry, 11, 1150820. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmpas.com [jmpas.com]

- 6. Computational Chemistry and Molecular Modeling - Taros Discovery [tarosdiscovery.com]

- 7. What are computational methods in drug discovery? [synapse.patsnap.com]

- 8. journals.stmjournals.com [journals.stmjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical study of keto-enol tautomerism in 7-epi-clusianone by quantum chemical calculations of NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 15. data.ms4sub.com [data.ms4sub.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 22. researchgate.net [researchgate.net]

- 23. Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development | MDPI [mdpi.com]

- 25. Frontiers | Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches [frontiersin.org]

A Technical Guide to the Deconvolution of 7-Hydroxyisoindolin-1-one's Biological Targets

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] 7-Hydroxyisoindolin-1-one, a specific derivative, presents an intriguing starting point for drug discovery due to its structural motifs, which are suggestive of interactions with key cellular regulators. This guide delineates a comprehensive, multi-pronged strategy for the unbiased identification and subsequent validation of its protein targets. We eschew a rigid, templated approach in favor of a logical workflow that mirrors a modern target deconvolution campaign—from initial hypothesis generation based on scaffold precedence to rigorous biophysical and cellular validation. This document provides not only the strategic framework but also detailed, actionable protocols and the scientific rationale underpinning each experimental choice, empowering researchers to effectively probe the mechanism of action of this and similar small molecules.

The Isoindolinone Scaffold: A Precedent for High-Impact Targets

The isoindolinone core is not a newcomer to pharmacology. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] The most prominent examples are the immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide, which famously function as "molecular glues" by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[5][6][7] This interaction redirects the ligase's activity towards neo-substrates, leading to their degradation and profound therapeutic effects in multiple myeloma.[7]

Another major class of enzymes targeted by the isoindolinone scaffold is the Poly(ADP-ribose) polymerase (PARP) family, particularly PARP-1, a critical enzyme in DNA single-strand break repair.[8][9][10][11] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, facilitates competitive inhibition at the catalytic site.[9][10][11] Additionally, various isoindolinone derivatives have been developed as inhibitors of histone deacetylases (HDACs) and carbonic anhydrases (CAs).[12][13]

Given this precedent, initial hypotheses for the targets of 7-Hydroxyisoindolin-1-one logically include:

-

Cereblon (CRBN): Due to the core scaffold's established role in IMiD activity.

-

PARP Family Proteins: Based on the scaffold's ability to mimic the nicotinamide portion of NAD+.[8][9][10][11]

-

Other NAD+-utilizing enzymes (e.g., Sirtuins).

-

Kinases or other ATP-binding proteins.

This landscape of possibilities necessitates an unbiased, systematic approach to pinpoint the specific targets of the 7-hydroxy substituted variant.

A Strategic Workflow for Target Identification and Validation

A robust target identification campaign requires layers of evidence. We propose a workflow that begins with broad, unbiased screening and progressively narrows the focus to high-confidence targets, which are then rigorously validated through orthogonal methods.

Caption: A strategic workflow for small molecule target deconvolution.

Phase 1: Unbiased Target Discovery via Affinity Chromatography

The cornerstone of modern, unbiased target identification is affinity-based proteomics.[14] This technique uses a modified version of the small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[14][15][16]

Rationale for Method Selection

Photo-affinity chromatography is chosen over simpler methods because it provides a covalent linkage between the probe and its target upon UV irradiation.[15][16] This minimizes the dissociation of low-affinity binders during the stringent wash steps required to remove non-specific interactors, thereby improving the signal-to-noise ratio.

Detailed Protocol: Photo-Affinity Chromatography

This protocol outlines the key steps from probe synthesis to hit identification.[15][16]

Part A: Synthesis of the Affinity Probe

-

Chemical Modification: Synthesize an analog of 7-Hydroxyisoindolin-1-one that incorporates three key moieties:

-

A photoreactive group (e.g., a diazirine or benzophenone) for UV-induced covalent crosslinking.

-

A linker of appropriate length (e.g., a polyethylene glycol chain) to minimize steric hindrance.

-

An affinity tag (e.g., Biotin) for capture on streptavidin-coated beads.

-

Expert Insight: The linker attachment point on the isoindolinone core must be carefully chosen based on Structure-Activity Relationship (SAR) data to ensure that the modification does not abrogate binding to the target.

-

Part B: Pulldown Experiment

-

Cell Culture & Lysis: Culture relevant cells (e.g., a cancer cell line where isoindolinones show activity) to high density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

-

Probe Incubation: Add the biotinylated photo-affinity probe to the clarified cell lysate. Incubate to allow the probe to bind to its target proteins.

-

Competition Control (Critical): In a parallel sample, co-incubate the lysate with the affinity probe AND a significant molar excess (e.g., 100x) of the original, unmodified 7-Hydroxyisoindolin-1-one. Proteins that are true targets will be outcompeted by the free compound and will show a reduced signal in the final analysis.

-

UV Crosslinking: Expose the samples to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

-

Affinity Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Perform a series of stringent washes with buffers of increasing stringency (e.g., varying salt concentration and detergent) to remove non-specifically bound proteins.

-

Elution: Elute the covalently bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

Part C: Mass Spectrometry and Data Analysis

-

Protein Separation: Separate the eluted proteins via SDS-PAGE.

-

In-Gel Digestion: Excise the entire protein lane, cut it into sections, and perform in-gel digestion with trypsin.

-

LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Hit Identification: Identify proteins that are significantly enriched in the probe-treated sample compared to the no-probe control and, most importantly, show significantly reduced abundance in the competition control sample.

Phase 2: Orthogonal Validation of Putative Targets

Hits from a proteomics screen are merely candidates. They must be validated using orthogonal methods that rely on different physical principles to confirm a direct and specific interaction.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique used to measure the kinetics and affinity of molecular interactions.[17][18] It provides quantitative data on the direct binding between the small molecule and a purified candidate protein.[19][20]

Protocol: SPR Kinetic Analysis

-

Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[17][18]

-

Analyte Injection: Prepare a dilution series of 7-Hydroxyisoindolin-1-one in a suitable running buffer. Inject the compound solutions sequentially over the chip surface, from lowest to highest concentration.

-

Data Acquisition: The SPR instrument measures changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram.[17]

-

Kinetic Modeling: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

| Parameter | Description | Significance |

| k_on (M⁻¹s⁻¹) | Association Rate Constant | How quickly the compound binds to the target. |

| k_off (s⁻¹) | Dissociation Rate Constant | How long the compound stays bound to the target (residence time). |

| K_D (M) | Equilibrium Dissociation Constant (k_off/k_on) | The affinity of the interaction. A lower K_D indicates a stronger binding interaction. |

Table 1: Key kinetic parameters derived from SPR analysis.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While SPR confirms binding in a clean biophysical system, it's crucial to demonstrate that the compound engages its target within the complex environment of an intact cell.[21] CETSA is a powerful method for this purpose.[22][23] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[23][24]

Caption: Hypothetical inhibition of the PARP-1 DNA damage response pathway.

If validation experiments confirm PARP-1 as a direct target, subsequent functional assays could include measuring the inhibition of PARP-1 enzymatic activity in vitro or assessing the potentiation of DNA-damaging agents in cancer cell lines, a hallmark of PARP inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, logical, and experimentally sound pathway for the deconvolution of the biological targets of 7-Hydroxyisoindolin-1-one. By integrating unbiased discovery proteomics with orthogonal biophysical and cellular validation techniques, researchers can move from a promising chemical scaffold to a validated target with a high degree of scientific confidence. The identification of a specific, high-affinity target is the critical first step in translating a bioactive compound into a valuable chemical probe for biological research or a lead candidate for therapeutic development. The methodologies described herein provide a robust blueprint for achieving this essential goal.

References

-